1,2,3,6-Tetragalloylglucose

説明

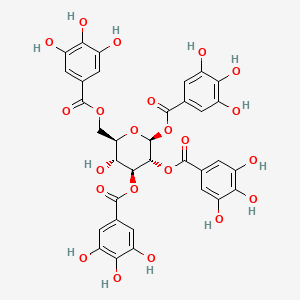

(2S,3R,4S,5R,6R)-5-hydroxy-3,4-bis(3,4,5-trihydroxybenzoyloxy)-6-[(3,4,5-trihydroxybenzoyloxy)methyl]oxan-2-yl 3,4,5-trihydroxybenzoate is a natural product found in Castanea crenata, Quercus aliena, and other organisms with data available.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATQVALKDAUZBW-XPMKZLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904234 | |

| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79886-50-3 | |

| Record name | 1,2,3,6-Tetra-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79886-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetragalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NP-003686 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4648S0G699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 1,2,3,6-Tetragalloylglucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose is a hydrolyzable tannin with a growing reputation for its diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this valuable phytochemical and details the methodologies for its extraction, isolation, and purification. The document summarizes quantitative data, presents detailed experimental protocols, and includes visual diagrams of the isolation workflow and a key signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a precursor in the biosynthesis of more complex gallotannins. The primary documented sources include:

-

Cornus officinalis Sieb. et Zucc. (Asiatic Dogwood): The seeds of this plant are a particularly rich source of this compound.[1]

-

Trapa bispinosa Roxb. (Water Chestnut): The shells of this aquatic plant have been found to contain significant amounts of this compound.[2]

-

Quercus species (Oak): Specifically, the young leaves of pedunculate oak (Quercus robur) are known to contain this compound as an intermediate in the biosynthesis of gallotannins.[3]

-

Euphorbia helioscopia (Sun Spurge): This plant has also been reported as a natural source.[4]

-

Syzygium aromaticum (Clove): This common spice is another plant where this compound has been detected.[4]

Isolation and Purification of this compound

The isolation of high-purity this compound from its natural sources typically involves a multi-step process combining efficient extraction with sequential chromatographic purification. A particularly effective method has been developed for its isolation from the seeds of Cornus officinalis.[1]

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Detailed Experimental Protocols

Ultrasound-assisted extraction is a highly efficient method for extracting tannins from plant materials, offering advantages such as reduced extraction time and lower solvent consumption.

-

Plant Material Preparation: Dried and powdered seeds of Cornus officinalis are used as the starting material.

-

Solvent: Deionized water is an effective and environmentally friendly solvent for this extraction.

-

Protocol:

-

Mix the powdered plant material with the solvent at a specific liquid-to-solid ratio.

-

Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic waves at a defined power and frequency for a specified duration and at a controlled temperature.

-

Following extraction, separate the liquid extract from the solid plant material by filtration and centrifugation.

-

-

Optimized UAE Parameters for Polysaccharides from Cornus officinalis (as a reference for tannin extraction):

This step is crucial for the initial purification and enrichment of the target compound from the crude extract. Macroporous resins with weak polarity are often suitable for adsorbing and desorbing polyphenolic compounds.

-

Resin Selection: Non-polar or weakly polar resins such as AB-8 or HP-20 are commonly used for the purification of tannins and other polyphenols.[6][7]

-

Protocol:

-

Pre-treat the selected macroporous resin by soaking it in ethanol (B145695) followed by washing with deionized water to remove any impurities.

-

Pack the resin into a glass column.

-

Load the crude extract onto the column at a controlled flow rate.

-

Wash the column with deionized water to remove unbound impurities such as sugars and salts.

-

Elute the adsorbed compounds using a stepwise or gradient elution with aqueous ethanol. The concentration of ethanol is gradually increased to desorb compounds with increasing hydrophobicity.

-

Collect the fractions and monitor for the presence of this compound using a suitable analytical technique such as HPLC.

-

The final purification step employs reverse-phase silica gel chromatography to separate this compound from other closely related compounds.

-

Stationary Phase: C18-modified silica gel is a common choice for the reverse-phase separation of polyphenols.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Protocol:

-

Pack the C18 silica gel into a chromatography column.

-

Equilibrate the column with the initial mobile phase composition.

-

Dissolve the enriched fraction from the macroporous resin chromatography in a suitable solvent and load it onto the column.

-

Elute the column with a linear gradient of increasing organic solvent concentration.

-

Collect the fractions and analyze them by HPLC to identify those containing high-purity this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

-

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from Cornus officinalis seeds using the described protocol.[1]

| Parameter | Value |

| Purity of this compound | 96.2% |

| Total Recovery | 73.5% |

Biological Activity and Signaling Pathway

This compound exhibits significant anti-cancer properties. Studies have shown that it can induce apoptosis in human gastric cancer cells (SGC7901).[2] Transcriptome analysis revealed that the differentially expressed genes following treatment with this compound are primarily enriched in the p53 signaling pathway, a critical pathway in apoptosis regulation.[2]

p53-Mediated Apoptosis Signaling Pathway

The p53 tumor suppressor protein plays a central role in initiating apoptosis in response to cellular stress, such as that induced by this compound. The simplified p53-mediated apoptosis pathway is illustrated below.

Treatment with this compound leads to the activation of p53.[2] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as PUMA, PERP, and Bax, while downregulating anti-apoptotic genes like Bcl-2.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[2]

Conclusion

This compound represents a promising natural compound for further investigation in drug development. This guide has provided a detailed overview of its natural sources and a robust methodology for its isolation and purification, achieving high purity and recovery. The elucidation of its involvement in the p53 signaling pathway provides a mechanistic basis for its observed anti-cancer effects and opens avenues for further research into its therapeutic potential. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and utilization of natural products in medicine.

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound assisted aqueous two-phase extraction of polysaccharides from Cornus officinalis fruit: Modeling, optimization, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Biological Activities of 1,2,3,6-Tetragalloylglucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloyl-β-D-glucose (TGG), a hydrolyzable tannin found in various medicinal plants such as Trapa bispinosa Roxb., has emerged as a molecule of significant interest in pharmacological research. This polyphenolic compound demonstrates a spectrum of biological activities, with its anticancer properties being the most extensively studied. This technical guide provides an in-depth analysis of the biological activities of 1,2,3,6-TGG, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary focus is on its efficacy as an anticancer agent, particularly in gastric and colon cancers, through the modulation of critical cellular signaling pathways including p53 and Wnt/β-catenin. Other reported activities, such as enzyme inhibition, are also discussed.

Anticancer Activity

The most well-documented biological activity of 1,2,3,6-TGG is its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated its potent effects against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Efficacy

The cytotoxic and pro-apoptotic effects of 1,2,3,6-TGG have been quantified in human gastric cancer SGC7901 cells. The data highlights a dose-dependent inhibition of proliferation and induction of apoptosis.

Table 1: Cytotoxicity of 1,2,3,6-TGG against SGC7901 Gastric Cancer Cells

| Treatment Time (h) | IC50 (µg/mL) |

|---|---|

| 24 | 46.13 |

| 48 | 38.01 |

| 72 | 31.25 |

Data sourced from studies on human gastric cancer SGC7901 cells.[1]

Table 2: Apoptosis Induction in SGC7901 Cells by 1,2,3,6-TGG (48h Treatment)

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 12.5 | 8.89 |

| 25 | 12.01 |

| 50 | 17.18 |

| 100 | 24.34 |

| 200 | 28.78 |

The apoptotic rate was significantly different at concentrations of 100 and 200 µg/mL compared to the control group (P < 0.05).[1]

Table 3: Effect of 1,2,3,6-TGG on SGC7901 Cell Cycle Distribution (48h Treatment)

| Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 68.31 | 18.54 | 13.15 |

| 12.5 | 69.12 | 12.35* | 18.53* |

| 25 | 69.54 | 12.11* | 18.35* |

| 200 | 70.05 | 13.21 | 16.74 |

*Indicates a significant difference compared to the control group (P < 0.05). At lower concentrations, 1,2,3,6-TGG primarily induces G2/M phase arrest.[1]

Mechanism of Action: Signaling Pathways

Transcriptome analysis reveals that 1,2,3,6-TGG exerts its anticancer effects on SGC7901 cells primarily by modulating the p53 signaling pathway.[1][2] The compound upregulates the expression of key downstream effectors of p53, leading to cell cycle arrest and apoptosis. This is achieved by increasing the expression of p21, PUMA, PERP, and IGF-BP3, while downregulating Cyclin D1.[1][2] The activation of this pathway culminates in the intrinsic mitochondrial apoptosis cascade, characterized by a decrease in the anti-apoptotic protein BCL-2 and an increase in the expression of cytochrome C, caspase-9, and caspase-3.[1][2]

Caption: p53 signaling pathway modulated by 1,2,3,6-TGG in gastric cancer cells.

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt signaling pathway, which is frequently dysregulated in this type of cancer.[3][4] The compound promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation and translocation to the nucleus.[3] This leads to decreased expression of β-catenin/T-cell factor (TCF) target genes, such as Cyclin D1 and c-Myc, resulting in antiproliferative effects and the induction of both apoptosis and ferroptosis.[3][4]

Caption: Inhibition of Wnt/β-catenin signaling by 1,2,3,6-TGG in colon cancer.

Experimental Protocols

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation.

-

Cell Seeding: Plate SGC7901 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.

-

Treatment: Treat the cells with varying concentrations of 1,2,3,6-TGG (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) for 24, 48, or 72 hours. A positive control, such as 5-fluorouracil, is typically included.

-

Incubation with CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture SGC7901 cells and treat with different concentrations of 1,2,3,6-TGG for 48 hours.[2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[2]

References

- 1. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanism of Action of 1,2,3,6-Tetragalloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloyl-β-D-glucose (1,2,3,6-TGG), a naturally occurring gallotannin, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-cancer, antioxidant, and anti-inflammatory properties. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by 1,2,3,6-TGG, presents key quantitative data, and offers detailed experimental protocols for the assays cited. The intricate molecular interactions are further visualized through signaling pathway diagrams, offering a clear and concise overview for researchers in the field of drug discovery and development.

Quantitative Data Summary

The biological activity of 1,2,3,6-TGG has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations and other relevant metrics, providing a comparative overview of its efficacy.

Table 1: Anti-proliferative and Apoptotic Activity of 1,2,3,6-TGG in SGC7901 Gastric Cancer Cells

| Parameter | Concentration (µg/mL) | Effect | Citation |

| IC50 | 36.23 | Inhibition of cell proliferation (48h) | [1] |

| 59.15 | Inhibition of cell proliferation (unspecified time) | [1] | |

| Apoptosis Rate | 12.5 | 8.89% | [1] |

| 25 | 12.01% | [1] | |

| 50 | 17.18% | [1] | |

| 100 | 24.34% | [1] | |

| 200 | 28.78% | [1] |

Table 2: Enzyme Inhibitory Activity of 1,2,3,6-TGG

| Target Enzyme | Inhibition Metric | Value | Citation |

| UDP glucuronosyltransferase 1A1 (UGT1A1) | Ki | 1.68 µM | [2] |

| Anticomplement activity | IC50 | 34 µM | [2] |

Core Mechanisms of Action: Signaling Pathways

1,2,3,6-TGG exerts its biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified to date are centered around the induction of apoptosis and inhibition of proliferation in cancer cells, as well as its antioxidant and anti-inflammatory activities.

Anti-Cancer Activity

The anti-cancer effects of 1,2,3,6-TGG are primarily attributed to its ability to induce apoptosis and cell cycle arrest in tumor cells. This is achieved through the modulation of the PI3K/Akt, p53, and Wnt/β-catenin signaling pathways.

1,2,3,6-TGG has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Differentially expressed genes in SGC7901 cells treated with 1,2,3,6-TGG were found to be enriched in this pathway.[1]

Transcriptome analysis has revealed that 1,2,3,6-TGG significantly enriches differentially expressed genes in the p53 signaling pathway.[1] This compound upregulates the expression of key p53 target genes such as p21, PUMA, and PERP, while downregulating the anti-apoptotic protein BCL-2.[1] This leads to cell cycle arrest and induction of apoptosis.

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt signaling pathway.[3] It promotes the phosphorylation and subsequent degradation of β-catenin, a key downstream effector of the Wnt pathway.[3] This leads to a reduction in the expression of β-catenin/T-cell factor (TCF) target genes like Cyclin D1 and c-Myc, resulting in anti-proliferative effects.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of 1,2,3,6-TGG on the proliferation of SGC7901 gastric cancer cells.

Materials:

-

SGC7901 human gastric cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed SGC7901 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of 1,2,3,6-TGG in complete medium to achieve final concentrations ranging from 12.5 to 200 µg/mL.

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of 1,2,3,6-TGG. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptosis in SGC7901 cells treated with 1,2,3,6-TGG using flow cytometry.

Materials:

-

SGC7901 cells

-

6-well cell culture plates

-

This compound (1,2,3,6-TGG)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed SGC7901 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1,2,3,6-TGG (12.5, 25, 50, 100, 200 µg/mL) for 48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

-

Centrifuge the combined cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol describes the detection of apoptosis-related proteins in SGC7901 cells treated with 1,2,3,6-TGG.

Materials:

-

SGC7901 cells

-

This compound (1,2,3,6-TGG)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-cytochrome C, anti-caspase-3, anti-caspase-9, anti-BCL-2, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat SGC7901 cells with 1,2,3,6-TGG as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a method to assess the antioxidant potential of 1,2,3,6-TGG.

Materials:

-

This compound (1,2,3,6-TGG)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of 1,2,3,6-TGG in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the 1,2,3,6-TGG solution.

-

Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Conclusion and Future Directions

This compound demonstrates a compelling and multifaceted mechanism of action, positioning it as a strong candidate for further therapeutic development. Its ability to concurrently modulate multiple key signaling pathways involved in cancer progression highlights its potential as a multi-targeting anti-neoplastic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

Future research should focus on in vivo studies to confirm the efficacy and safety of 1,2,3,6-TGG in animal models of cancer and inflammatory diseases. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical practice. Additionally, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and application of this promising natural compound.

References

- 1. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 1,2,3,6-Tetragalloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (TGG), a hydrolyzable tannin found in various medicinal plants, is emerging as a promising candidate in cancer research. This technical guide synthesizes the current scientific evidence on the anticancer properties of TGG, providing a detailed overview of its mechanisms of action, supporting quantitative data, and the experimental protocols used to elucidate these effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The in vitro efficacy of this compound has been predominantly evaluated against gastric and colon cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Proliferation Inhibition of Gastric Cancer Cells (SGC7901) by this compound

| Concentration (µg/mL) | Inhibition Rate (%) |

| 12.5 | Data not specified, but noted to be less than 5-FU |

| 25 | Data not specified |

| 50 | Data not specified |

| 100 | Data not specified |

| 200 | Data not specified, but noted to be significant |

Note: The study by Zhang et al. (2022) states that the inhibitory effect increased with concentration and was comparable to 5-fluorouracil (B62378) (5-FU) at higher concentrations.[1][2][3]

Table 2: Apoptosis Induction in Gastric Cancer Cells (SGC7901) by this compound (48h treatment)

| Concentration (µg/mL) | Apoptosis Rate (%) |

| 12.5 | 8.89 |

| 25 | 12.01 |

| 50 | 17.18 |

| 100 | 24.34 |

| 200 | 28.78 |

Data from Zhang et al. (2022). The apoptosis rate was significantly different from the control group at concentrations of 100 and 200 µg/mL (P < 0.05).[1]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Gastric Cancer Cells (SGC7901) (48h treatment)

| Concentration (µg/mL) | MMP Decrease Rate (%) |

| 12.5 - 50 | Slight effect |

| 100 | 56.38 |

| 200 | 66.42 |

Data from Zhang et al. (2022). The decrease in MMP was significant at 100 µg/mL and 200 µg/mL compared to the control group (P < 0.05).[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and ferroptosis.

p53 Signaling Pathway in Gastric Cancer

In human gastric cancer SGC7901 cells, TGG has been shown to activate the p53 signaling pathway.[1][2][3] This activation leads to the upregulation of downstream targets such as p21, PUMA, and PERP, and the downregulation of Cyclin D1.[1][2][3] The culmination of these molecular events is cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3]

Caption: p53 signaling pathway activation by this compound.

Mitochondrial Apoptosis Pathway in Gastric Cancer

TGG induces apoptosis in gastric cancer cells through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome C from the mitochondria into the cytosol.[1][2][3] Cytochrome C then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptotic cell death.[1][2][3] This process is also marked by a decrease in the anti-apoptotic protein Bcl-2.[1][2][3]

Caption: Mitochondrial apoptosis pathway induced by this compound.

Wnt/β-catenin Signaling Pathway in Colon Cancer

In colon cancer cells, TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[4][5] It promotes the phosphorylation and subsequent degradation of β-catenin, a key effector of this pathway.[4] This leads to a reduction in the levels of β-catenin/T-cell factor (TCF) target genes, such as Cyclin D1 and c-Myc, resulting in antiproliferative effects.[4]

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Induction of Ferroptosis in Colon Cancer

Beyond apoptosis, TGG also induces ferroptosis in colon cancer cells.[4][5] This is evidenced by the accumulation of lipid peroxides and Fe2+ within the cells.[4][5] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation, representing an alternative mechanism for TGG-induced cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Gastric cancer SGC7901 cells are seeded in 96-well plates at a specified density.[1]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for a defined period (e.g., 48 hours). A control group is treated with the vehicle (e.g., 0.1% DMSO).[1]

-

Assay: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time (e.g., 1-4 hours).

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: The cell viability is calculated as a percentage of the control group.

Caption: Experimental workflow for the CCK-8 cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: SGC7901 cells are cultured and treated with different concentrations of TGG for 48 hours.[1]

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

-

Cell Treatment: SGC7901 cells are treated with various concentrations of TGG for 48 hours.[1]

-

Staining: The cells are incubated with JC-1 staining solution for a specified time (e.g., 20 minutes) at 37°C. JC-1 is a lipophilic cationic dye that accumulates in the mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Washing: Cells are washed with staining buffer to remove excess dye.

-

Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence is used to determine the change in MMP.

Western Blot Analysis

-

Protein Extraction: Following treatment with TGG, total protein is extracted from the cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, p21, Bcl-2, Caspase-3, β-catenin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Conclusion

This compound demonstrates significant anticancer properties in preclinical models, particularly against gastric and colon cancer. Its multifaceted mechanism of action, involving the induction of apoptosis via the p53 and mitochondrial pathways, inhibition of the Wnt/β-catenin signaling pathway, and induction of ferroptosis, makes it a compelling molecule for further investigation. The detailed experimental protocols provided herein offer a foundation for future research aimed at validating and expanding upon these findings, with the ultimate goal of translating this natural compound into a novel therapeutic agent for cancer treatment.

References

- 1. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 1,2,3,6-Tetragalloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG) is a naturally occurring gallotannin, a type of polyphenol found in various plants. Gallotannins are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth analysis of the antioxidant potential of 1,2,3,6-TGG, focusing on its mechanism of action, supported by quantitative data from relevant studies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide visualizes the complex biological interactions of 1,2,3,6-TGG through diagrams of signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.

This compound, a derivative of glucose esterified with four gallic acid units, has emerged as a compound of interest due to its potential as a potent antioxidant. Its polyphenolic structure, rich in hydroxyl groups, theoretically allows it to donate hydrogen atoms or electrons to scavenge free radicals effectively. This guide explores the scientific evidence supporting the antioxidant and related biological activities of 1,2,3,6-TGG.

In Vitro Antioxidant and Bioactivity Data

While specific quantitative data for direct radical scavenging activity (e.g., DPPH, ABTS, FRAP assays) of 1,2,3,6-TGG is not extensively reported in the available literature, its significant biological effects, which are often linked to antioxidant activity, have been documented. The primary available data focuses on its anti-proliferative and pro-apoptotic effects on cancer cells, which are intrinsically linked to the modulation of cellular redox status.

One of the key studies on 1,2,3,6-TGG, isolated from the shell of Trapa bispinosa Roxb., investigated its effects on human gastric carcinoma SGC-7901 cells. The findings from this study are summarized below.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on SGC-7901 Cells

| Parameter | Concentration (µg/mL) | Result | Reference |

| Cell Viability (IC50) | 48.56 ± 2.13 | Inhibition of SGC-7901 cell proliferation | [1] |

| Apoptosis Rate (%) | 12.5 | 8.89 | [1] |

| 25 | 12.01 | [1] | |

| 50 | 17.18 | [1] | |

| 100 | 24.34 | [1] | |

| 200 | 28.78 | [1] | |

| Intracellular Ca2+ Concentration | 100-200 | Significant Increase | [1][2] |

| Mitochondrial Membrane Potential | 100 | 56.38% Decrease | [1] |

| 200 | 66.42% Decrease | [1] |

Signaling Pathways Modulated by this compound

The anti-cancer effects of 1,2,3,6-TGG are mediated through the modulation of specific signaling pathways. Transcriptome analysis of SGC-7901 cells treated with 1,2,3,6-TGG revealed a significant enrichment of differentially expressed genes in the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[1]

p53 Signaling Pathway

1,2,3,6-TGG was found to induce apoptosis in SGC-7901 cells by up-regulating the expression of p53 target genes such as p21, PUMA, and PERP, while down-regulating the anti-apoptotic protein Bcl-2.[1] This leads to the activation of the caspase cascade, including caspase-3 and caspase-9, and the release of cytochrome C from the mitochondria, ultimately resulting in programmed cell death.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, as well as standard protocols for assessing antioxidant potential.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of 1,2,3,6-TGG on cancer cells.

Materials:

-

SGC-7901 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed SGC-7901 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1,2,3,6-TGG (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours. A control group with solvent only should be included.

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the control group and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the rate of apoptosis induced by 1,2,3,6-TGG.

Materials:

-

SGC-7901 cells

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed SGC-7901 cells in 6-well plates and treat with different concentrations of 1,2,3,6-TGG for 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of 1,2,3,6-TGG.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of 1,2,3,6-TGG in methanol.

-

Mix the 1,2,3,6-TGG solution with the DPPH solution in a 1:1 ratio.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Objective: To assess the total antioxidant capacity of 1,2,3,6-TGG.

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol (B145695) or PBS

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the 1,2,3,6-TGG solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To determine the ability of 1,2,3,6-TGG to reduce ferric ions.

Materials:

-

This compound

-

FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and FeCl3·6H2O)

-

Spectrophotometer

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add the 1,2,3,6-TGG solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for assessing the antioxidant potential of a compound like 1,2,3,6-TGG.

Future Directions and Conclusion

The available evidence strongly suggests that this compound possesses significant biological activity, particularly in the context of anti-cancer effects through the modulation of the p53 signaling pathway. While these effects are often associated with antioxidant properties, there is a clear need for further research to quantify the direct radical scavenging and reducing power of 1,2,3,6-TGG using standard in vitro antioxidant assays.

Future studies should focus on:

-

Determining the IC50 values of 1,2,3,6-TGG in DPPH and ABTS assays.

-

Quantifying its ferric reducing power in the FRAP assay.

-

Investigating its effects on cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

-

Exploring its potential to modulate other key antioxidant signaling pathways, such as the Nrf2-ARE and AMPK pathways, for which related compounds have shown activity.

References

The Anti-inflammatory Potential of 1,2,3,6-Tetragalloylglucose: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin found in various medicinal plants, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide synthesizes the current, albeit limited, scientific evidence for the anti-inflammatory effects of 1,2,3,6-TGG. Drawing upon studies of plant extracts containing this compound and data from the closely related gallotannin, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), this paper outlines its probable mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence suggests that 1,2,3,6-TGG likely exerts its anti-inflammatory effects through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Gallotannins, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound is a specific gallotannin identified in medicinal plants such as Trapa bispinosa (water chestnut), Cornus officinalis (Japanese cornelian cherry), and Galla Rhois (gall of the Chinese sumac)[1][2][3]. While research directly focused on the anti-inflammatory properties of isolated 1,2,3,6-TGG is still in its early stages, studies on extracts containing this compound, along with extensive research on the structurally similar PGG, provide a strong rationale for its investigation as a novel anti-inflammatory agent. The structure-activity relationship of gallotannins suggests that the number and position of galloyl groups are crucial for their biological activity[4].

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data for the anti-inflammatory activity of isolated this compound is scarce in the currently available literature. However, studies on plant extracts rich in this and other gallotannins provide valuable insights into its potential potency. The data presented below is for extracts and the related compound PGG, and serves as a surrogate to estimate the potential anti-inflammatory capacity of 1,2,3,6-TGG.

| Compound/Extract | Assay | Target/Mediator | Cell Line/Model | IC50 / Inhibition | Reference |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) | Nitric Oxide Production | iNOS | LPS-stimulated RAW 264.7 macrophages | ~18 µg/mL | [5] |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) | Prostaglandin E2 Production | COX-2 | LPS-stimulated RAW 264.7 macrophages | ~8 µg/mL | [5] |

| Hydroethanolic extract of Trapa bispinosa fruits | Carrageenan-induced paw edema | Inflammation | Rats | Significant reduction in paw edema at 200 and 400 mg/kg | [1] |

| Hydroethanolic extract of Trapa bispinosa fruits | Histamine-induced paw edema | Inflammation | Rats | Significant reduction in paw edema at 100, 200, and 400 mg/kg | [1] |

| Cornus officinalis extract | Nitric Oxide Production | iNOS | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO secretion | [6][7] |

| Cornus officinalis extract | Cytokine Production | TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of TNF-α and IL-6 production | [7] |

Mechanisms of Anti-inflammatory Action

Based on studies of extracts containing 1,2,3,6-TGG and the well-documented mechanisms of PGG, the anti-inflammatory effects of 1,2,3,6-TGG are likely mediated through the inhibition of key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as iNOS and COX-2. Extracts from Cornus officinalis, which contain 1,2,3,6-TGG, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway[6]. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical in regulating inflammation. These pathways are activated by various stimuli, including LPS, and lead to the activation of transcription factors that control the expression of inflammatory mediators. Studies on Cornus officinalis extracts suggest that their anti-inflammatory effects are also mediated through the modulation of MAPK pathways[6]. It is hypothesized that 1,2,3,6-TGG may inhibit the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.

Experimental Protocols

Detailed experimental protocols for evaluating the anti-inflammatory effects of 1,2,3,6-TGG can be adapted from established methodologies used for plant extracts and other gallotannins.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This assay is fundamental for assessing the direct cellular anti-inflammatory effects of a compound.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting). After adherence, cells are pre-treated with varying concentrations of 1,2,3,6-TGG for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group and a positive control group (e.g., with a known anti-inflammatory drug) should be included.

-

Incubation: Cells are incubated for a specified period, typically 24 hours for mediator production.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK, followed by incubation with appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the in vivo acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and treatment groups receiving different doses of 1,2,3,6-TGG administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat[8].

-

Measurement of Paw Edema: The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer[8]. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

Histopathological Examination: At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.

Conclusion and Future Directions

The available evidence, primarily from studies on plant extracts containing this compound and its structural analog PGG, strongly suggests that 1,2,3,6-TGG possesses significant anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators.

However, to fully elucidate the therapeutic potential of 1,2,3,6-TGG, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified 1,2,3,6-TGG to conduct definitive in vitro and in vivo studies.

-

Quantitative Analysis: Determining the IC50 values of pure 1,2,3,6-TGG for the inhibition of key inflammatory markers.

-

Mechanism of Action: Detailed investigation into the specific molecular targets of 1,2,3,6-TGG within the NF-κB and MAPK pathways.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1,2,3,6-TGG.

-

In Vivo Efficacy: Evaluating the efficacy of purified 1,2,3,6-TGG in various animal models of inflammatory diseases.

A thorough investigation of these aspects will be crucial for the development of this compound as a potential novel therapeutic agent for the treatment of inflammatory disorders.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulprospector.com [ulprospector.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development [frontiersin.org]

- 7. Chemical constituents and their antioxidant and anti-inflammatory activities from edible Cornus officinalis fruits: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Characterization of 1,2,3,6-Tetragalloylglucose from Trapa bispinosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 1,2,3,6-Tetragalloylglucose, a significant bioactive polyphenol identified in Trapa bispinosa (Water Chestnut). This document details the experimental methodologies employed for its extraction and purification, presents quantitative data on its biological activities, and visualizes the associated molecular pathways.

Introduction

Trapa bispinosa Roxb., commonly known as the water chestnut, is an aquatic plant that has been utilized in traditional medicine and as a food source in various parts of Asia and Africa.[1] The shells of this plant, often considered waste, are a rich source of polyphenolic compounds, which are known for their diverse biological activities, including antioxidant, antibacterial, and anticancer properties.[1] Among these polyphenols, 1,2,3,6-tetra-O-galloyl-β-D-glucose has been isolated and identified as a key bioactive constituent.[1][2] This guide focuses on the scientific investigations into this specific compound from Trapa bispinosa.

Isolation and Identification of this compound

The isolation of this compound from the shells of Trapa bispinosa involves a multi-step process of extraction and chromatographic separation. The structure of the isolated compound was confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Experimental Protocols

2.1. Plant Material and Extraction

-

Preparation of Plant Material: Dried shells of Trapa bispinosa (200 g) were crushed into a powder.[1]

-

Initial Extraction: The powdered shells were extracted with 10 volumes of 70% ethanol (B145695). The resulting extract was filtered and concentrated using a vacuum evaporator in a water bath.[1]

-

Solvent Partitioning: The concentrated ethanol extract was then sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.[1]

2.2. Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The partitioned fractions were subjected to column chromatography on a silica gel (60 mesh) column. Elution was performed with a gradient of ethyl acetate and petroleum ether (3:6 v/v), followed by chloroform (B151607) and methanol (B129727) (2:8 v/v) to yield different components.[1]

-

Sephadex LH-20 Gel Column Chromatography: Further purification was achieved using a Sephadex LH-20 gel column.[1]

-

Liquid Phase Separation: The final purification of 1,2,3,6-tetra-O-galloyl-β-D-glucose was accomplished through liquid phase separation.[1]

dot

References

- 1. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro | PLOS One [journals.plos.org]

The Role of 1,2,3,6-Tetragalloylglucose in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of 1,2,3,6-TGG on cancer cell proliferation. Drawing from current scientific literature, this document details the key signaling pathways modulated by 1,2,3,6-TGG, presents available quantitative data, and outlines the experimental protocols used to elucidate its anti-neoplastic activities.

Data Presentation: Quantitative Effects of 1,2,3,6-TGG

While comprehensive IC50 data for 1,2,3,6-TGG across a wide range of cancer cell lines is not extensively compiled in publicly available literature, existing studies provide valuable quantitative insights into its efficacy. The following tables summarize the available data on the dose-dependent effects of 1,2,3,6-TGG on gastric cancer cells.

Table 1: Apoptosis Induction in SGC7901 Gastric Cancer Cells by 1,2,3,6-TGG (48h Treatment)

| Concentration (µg/mL) | Apoptosis Rate (%) |

| 12.5 | 8.89 |

| 25 | 12.01 |

| 50 | 17.18 |

| 100 | 24.34 |

| 200 | 28.78 |

Table 2: Effect of 1,2,3,6-TGG on Mitochondrial Membrane Potential in SGC7901 Cells (48h Treatment)

| Concentration (µg/mL) | Mitochondrial Membrane Potential Decrease Rate (%) |

| 100 | 56.38 |

| 200 | 66.42 |

Core Mechanisms of Action

1,2,3,6-TGG exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of key signaling pathways, including the p53 and Wnt/β-catenin pathways.

Induction of Apoptosis via the p53 Signaling Pathway in Gastric Cancer

In human gastric cancer cells (SGC7901), 1,2,3,6-TGG has been shown to induce apoptosis by activating the p53 signaling pathway[1][2][3]. This involves the upregulation of several pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

Key molecular events include:

-

Upregulation of p53 target genes: p21, PUMA, PERP, and IGF-BP3.

-

Downregulation of Cyclin D1.

-

Activation of the mitochondrial apoptotic pathway: This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of cytochrome c, cleaved caspase-9, and cleaved caspase-3[1][3].

Caption: p53 signaling pathway activation by 1,2,3,6-TGG in gastric cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway in Colon Cancer

In colon cancer cells, 1,2,3,6-TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in this type of cancer. By promoting the degradation of β-catenin, 1,2,3,6-TGG effectively curtails the transcription of Wnt target genes that drive cell proliferation.

Key molecular events include:

-

Enhanced β-catenin phosphorylation and degradation.

-

Downregulation of β-catenin/TCF target genes: c-Myc and Cyclin D1[4].

-

Induction of apoptosis: evidenced by the activation of caspases 3 and 7[4].

-

Promotion of ferroptosis: indicated by the accumulation of lipid peroxides and Fe2+[4].

Caption: Wnt/β-catenin pathway inhibition by 1,2,3,6-TGG in colon cancer.

Cell Cycle Arrest

1,2,3,6-TGG has been observed to induce G1 phase cell cycle arrest in gastric cancer cells (SGC7901) at a concentration of 200 μg/mL after 48 hours of incubation[1][2][3]. This arrest is consistent with the observed downregulation of Cyclin D1, a key regulator of the G1/S phase transition.

Inhibition of Matrix Metalloproteinases (MMPs) in Lung Cancer

In mouse Lewis lung carcinoma cells (LL2-Lu3), 1,2,3,6-TGG has been found to inhibit matrix metalloproteinases (MMPs)[5]. MMPs are enzymes that degrade the extracellular matrix, and their inhibition can prevent tumor invasion and metastasis. This suggests a potential role for 1,2,3,6-TGG in combating the metastatic spread of lung cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-cancer effects of 1,2,3,6-TGG.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the effect of 1,2,3,6-TGG on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., SGC7901) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of 1,2,3,6-TGG (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of 1,2,3,6-TGG as described for the viability assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect the cell suspension.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay utilizes the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.

-

Cell Seeding and Treatment: Culture and treat cells with 1,2,3,6-TGG in a suitable format (e.g., 6-well plate or confocal dish).

-

JC-1 Staining: Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins within the signaling pathways of interest.

-

Protein Extraction: After treatment with 1,2,3,6-TGG, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, Bcl-2, β-catenin, c-Myc, Cyclin D1, cleaved caspases).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate critical signaling pathways such as the p53 and Wnt/β-catenin pathways underscores its targeted mechanism of action. Furthermore, its inhibitory effect on MMPs suggests a role in preventing cancer metastasis.

Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: A systematic evaluation of the IC50 values of 1,2,3,6-TGG across a broad panel of human cancer cell lines is crucial to identify the most sensitive cancer types.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the safety, pharmacokinetics, and anti-tumor efficacy of 1,2,3,6-TGG in a whole-organism context.

-

Combination Therapies: Investigating the synergistic effects of 1,2,3,6-TGG with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-

Detailed Mechanistic Studies: Further elucidation of the upstream regulators and downstream effectors of the signaling pathways modulated by 1,2,3,6-TGG will provide a more complete understanding of its molecular mechanisms and may reveal novel therapeutic targets.

The continued exploration of this compound and its derivatives holds considerable promise for the development of novel, plant-derived anti-cancer therapeutics.

References

- 1. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abpbio.com [abpbio.com]

- 4. ptglab.com [ptglab.com]

- 5. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of 1,2,3,6-Tetragalloylglucose: A Cytotoxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of 1,2,3,6-Tetragalloylglucose (1,2,3,6-TGG), a hydrolyzable tannin, on cancer cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to support further research and development in oncology.

Core Findings: Cytotoxicity and Apoptotic Induction

Recent in vitro studies have demonstrated the potential of 1,2,3,6-TGG as a cytotoxic agent against gastric and colon cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Gastric Cancer Cell Line (SGC7901)

In a study investigating the anti-gastric cancer activity of 1,2,3,6-TGG isolated from the shell of Trapa bispinosa Roxb., the compound exhibited significant dose- and time-dependent cytotoxic effects on the human gastric cancer cell line SGC7901.

Table 1: Cytotoxicity of this compound on SGC7901 Cells

| Treatment Duration | IC50 Value (µg/mL) |

| 24 hours | 55.63 ± 2.17 |

| 48 hours | 48.16 ± 1.58 |

| 72 hours | 41.28 ± 1.84 |

Data sourced from a study on the anti-gastric cancer activity of 1,2,3,6-TGG.

Furthermore, 1,2,3,6-TGG was found to induce apoptosis in SGC7901 cells in a concentration-dependent manner after 48 hours of treatment.

Table 2: Apoptosis Induction by this compound in SGC7901 Cells (48h Treatment)

| Concentration (µg/mL) | Apoptosis Rate (%) |

| 12.5 | 8.89 |

| 25 | 12.01 |

| 50 | 17.18 |

| 100 | 24.34 |

| 200 | 28.78 |

Apoptosis rates were determined by Annexin V-FITC/PI double-staining flow cytometry.[1]

Colon Cancer Cell Lines (SW480 and HCT116)

In a separate study, 1,2,3,6-TGG, referred to as TAGP, demonstrated concentration-dependent antiproliferative activity against the human colon cancer cell lines SW480 and HCT116, while showing no significant effect on the normal human colon cell line CCD-18Co.[2]

Table 3: Effect of this compound on Cell Viability of Colon Cancer and Normal Cell Lines (48h Treatment)

| Cell Line | Concentration (µM) | % Cell Viability (Approx.) |

| SW480 | 10 | ~80% |

| 20 | ~60% | |

| 40 | ~40% | |

| HCT116 | 10 | ~75% |

| 20 | ~55% | |

| 40 | ~35% | |

| CCD-18Co | 10, 20, 40 | No significant reduction |

Data inferred from graphical representations in the study by Lee et al. (2025).[2]

The reduction in cell viability in colon cancer cells was attributed to the induction of apoptosis, as evidenced by an increase in Annexin V-positive cells and activation of caspases 3 and 7.[2]

Mechanistic Insights: Signaling Pathway Modulation

The cytotoxic effects of 1,2,3,6-TGG are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

p53 Signaling Pathway in Gastric Cancer